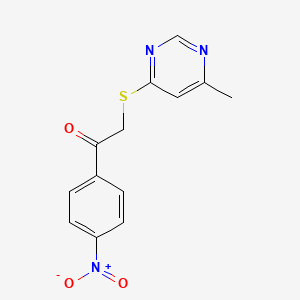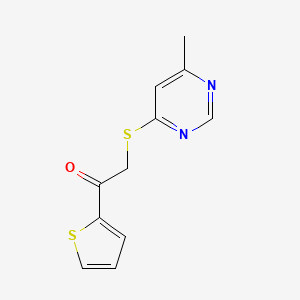![molecular formula C19H13F3N4O2 B7832371 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7832371.png)
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Identifier (CID) 16876636 is a chemical substance with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反应分析
Types of Reactions
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: this compound is used in industrial processes for the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
属性
IUPAC Name |
2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)10-4-3-5-11(8-10)26-9-14(27)15(16(26)23)17-24-13-7-2-1-6-12(13)18(28)25-17/h1-8H,9,23H2,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPLHFTPRULOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B7832291.png)


![2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE](/img/structure/B7832316.png)
![N-[4-[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]phenyl]acetamide](/img/structure/B7832317.png)
![N-{4-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B7832325.png)
![3-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)BUTAN-2-ONE](/img/structure/B7832336.png)
![2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B7832344.png)

![2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7832367.png)
![N-(3-ACETYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE](/img/structure/B7832368.png)
![2-[[2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7832377.png)
![N-(4-acetylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7832378.png)
![(3S4R)-3-{[(4-METHYLPHENYL)METHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832382.png)
